N4-Acetylcytosine
Overview
Description
N4-Acetylcytosine (ac4C) is a chemically modified nucleoside present in RNA, conserved across various life forms. It plays a crucial role in the stability and regulation of mRNA translation. Being an important part of the 'epitranscriptome', ac4C adds a layer of regulatory complexity to RNA structure and function (Karthiya et al., 2020).
Synthesis Analysis
The formation of ac4C in RNA is closely related to the enzyme N-acetyltransferase 10 (NAT10). NAT10 plays a crucial role in the acetylation of cytidine in RNA, thus forming ac4C. This modification is prevalent in various RNA forms, including mRNA, tRNA, and rRNA (Jin et al., 2020). Syntheses of ac4C-containing compounds, like N4, 2', 3', 5'-Tetraacylcytidines, have been achieved through methods involving stannic chloride catalysis (Sugiura et al., 1988).
Molecular Structure Analysis
The molecular structure of ac4C has been studied through methods like infrared and FT-Raman spectroscopy. These studies have indicated the presence of stable conformers of ac4C, with the most stable conformer containing an intramolecular six-membered ring (Zhou et al., 2013).
Chemical Reactions and Properties
ac4C is involved in key RNA functions such as codon recognition during translation. Its unique structure allows for specific interactions with other RNA components, influencing RNA stability and function. The conformation of ac4C in RNA, particularly in tRNA, facilitates the correct reading of codons (Parthasarathy et al., 1978).
Physical Properties Analysis
The physical properties of ac4C, particularly its conformational characteristics, have been studied using nuclear magnetic resonance spectroscopy. These studies show that ac4C predominantly takes the C3'-endo form, which is important for the stability of tRNA's tertiary structure (Kawai et al., 1989).
Chemical Properties Analysis
The chemical signature of ac4C in RNA has been characterized, showing its unique susceptibility to borohydride-based reduction. This unique reactivity helps in analyzing cellular RNA acetylation and understanding the impact of this modification on biology and disease (Thomas et al., 2018).
Scientific Research Applications
Summary of the Application
N4-acetylcytidine (ac4C) plays a crucial role in the replication and pathogenicity of EV71 . The 5′ untranslated region of the EV71 genome is modified by ac4C, which is done by the host acetyltransferase NAT10 .
Methods of Application or Experimental Procedures
The ac4C sites within the internal ribosomal entry site (IRES) were mutated and NAT10 was inhibited. This suppressed EV71 replication . ac4C enhanced viral RNA translation via selective recruitment of PCBP2 to the IRES and boosted RNA stability .
Results or Outcomes
ac4C increased the binding of RNA-dependent RNA polymerase (3D) to viral RNA . Notably, ac4C-deficient mutant EV71 showed reduced pathogenicity in vivo .
2. Application in Oncology
Summary of the Application
N4-acetylcytidine (ac4C) is a highly conserved chemical modification found in eukaryotic and prokaryotic RNA, such as tRNA, rRNA, and mRNA . This modification is significantly associated with various human diseases, especially cancer .
Methods of Application or Experimental Procedures
The formation of ac4C depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C .
Results or Outcomes
ac4C is correlated with tumor occurrence, development, prognosis, and drug therapy . It is also considered a new biomarker for early tumor diagnosis and prognosis prediction and a new target for tumor therapy .
3. Application in Gene Expression
Summary of the Application
N4-acetylcytidine is an ancient and evolutionarily conserved modification, which maps to a wide spectrum of RNAs from archaea bacteria to humans . This modification results in a variety of functional outcomes which impact normal development and disease .
Methods of Application or Experimental Procedures
The formation of ac4C in RNA is a post-transcriptional modification that affects the structure and function of RNA .
Results or Outcomes
The presence of ac4C in RNA can influence gene expression, and its dysregulation can lead to disease .
4. Application in RNA Analysis
Summary of the Application
N4-acetylcytidine (ac4C) is a modification found in various types of RNA, including tRNA, rRNA, and mRNA . It can be detected and analyzed using column chromatography .
Methods of Application or Experimental Procedures
Column chromatography is used to separate the common and modified nucleosides obtained by RNA enzymatic hydrolysis . This allows for the detection and analysis of various modified nucleosides in RNA, including ac4C .
Results or Outcomes
The detection of ac4C in RNA can provide insights into the role of this modification in various biological processes and diseases .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
N-(2-oxo-1H-pyrimidin-6-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4(10)8-5-2-3-7-6(11)9-5/h2-3H,1H3,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCKBIINTQEGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163354 | |
Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Acetylcytosine | |
CAS RN |
14631-20-0 | |
Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014631200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14631-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-Acetylcytosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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